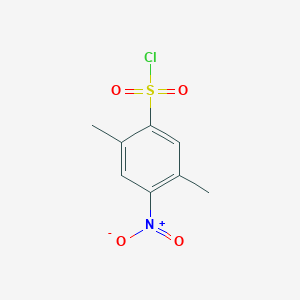

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIUAUMVOALSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (CAS 854860-48-3)

Executive Summary

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, a member of the versatile class of arylsulfonyl chlorides. While specific experimental data for this compound is not extensively available in current literature, this document leverages established knowledge of closely related and structurally analogous compounds, such as 4-nitrobenzenesulfonyl chloride, to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, core reactivity, potential applications, detailed experimental protocols, and critical safety information, serving as a foundational resource for its use in synthetic and medicinal chemistry.

Introduction: The Role of Arylsulfonyl Chlorides in Modern Synthesis

Arylsulfonyl chlorides are a cornerstone functional group in organic synthesis, prized for their reactivity and versatility.[1] The electrophilic nature of the sulfur atom, activated by the electron-withdrawing sulfonyl and nitro groups, makes them potent reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1][2] These motifs are prevalent in a wide range of pharmaceuticals, including antibiotics, diuretics, and antivirals, highlighting the importance of this class of reagents in drug discovery.[1][3]

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (Figure 1) incorporates the key reactive sulfonyl chloride moiety on a nitro-activated and dimethyl-substituted benzene ring. This specific substitution pattern is anticipated to influence its reactivity and solubility, offering a unique building block for the synthesis of novel chemical entities.

Physicochemical and Spectral Properties

Detailed experimental data for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is limited. However, we can compile predicted properties and compare them with the known experimental values of a closely related analogue, 4-nitrobenzenesulfonyl chloride, to provide a useful reference for laboratory work.

| Property | 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | 4-Nitrobenzenesulfonyl chloride (Analogue for Comparison) |

| CAS Number | 854860-48-3 | 98-74-8[4] |

| Molecular Formula | C₈H₈ClNO₄S[5] | C₆H₄ClNO₄S[6] |

| Molecular Weight | 249.67 g/mol [7] | 221.62 g/mol [4] |

| Appearance | - | Light crystalline powder[6] / Yellow to brown solid[2] |

| Melting Point | Not available | 66-70 °C |

| Solubility | - | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[2][8] |

| Predicted XlogP | 2.5[5] | 2.1[4] |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the aromatic carbons deshielded due to the electronegative substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹), C-S stretching, and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1365 cm⁻¹).

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[9]

Core Reactivity and Mechanistic Pathways

The reactivity of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This allows for facile nucleophilic substitution reactions where the chloride ion acts as an excellent leaving group.

Sulfonamide Formation

The reaction with primary or secondary amines is a robust and widely used method to synthesize sulfonamides.[1] This reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. Sulfonamides are a critical class of compounds in medicinal chemistry.[10]

Sulfonate Ester Formation

In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters. These esters are excellent leaving groups in their own right, making them valuable intermediates for subsequent nucleophilic substitution reactions.

Reduction

The sulfonyl chloride group can be reduced to the corresponding thiol or disulfide using various reducing agents.[1] This transformation is a key method for introducing sulfur in a lower oxidation state into a molecule.

Potential Applications in Drug Discovery and Chemical Biology

Given its structure, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a promising reagent for several applications:

-

Medicinal Chemistry: As a building block for creating libraries of sulfonamide-containing compounds for screening against various biological targets. The nitro group can also serve as a handle for further chemical modification or may contribute to the biological activity of the final molecule.

-

Chemical Biology: For the derivatization of amines and alcohols in complex biological samples. The introduction of the nitroaromatic ring can aid in detection, for instance, by providing a chromophore for UV-Vis spectroscopy or by enhancing ionization in mass spectrometry.

-

Organic Synthesis: As a versatile intermediate for constructing more complex molecules, leveraging the reactivity of the sulfonyl chloride group.[2]

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide

The following is a generalized, self-validating protocol for the synthesis of a sulfonamide, a cornerstone reaction for this class of compounds.

Objective: To synthesize an N-aryl or N-alkyl-2,5-dimethyl-4-nitrobenzenesulfonamide.

Materials:

-

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.5-2.0 equivalents)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add pyridine or triethylamine (1.5-2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Safety, Handling, and Storage

As a member of the sulfonyl chloride family, and based on data from analogous compounds, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride should be handled with care.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[7][11][12] Contact with moisture can release hydrochloric acid.

-

Harmful if Swallowed: May cause serious damage to the digestive tract.[7][12]

-

Respiratory Irritation: Dust or vapors may be irritating to the respiratory system.

-

Sensitization: May cause an allergic skin reaction.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[12]

-

Keep the container tightly closed and protected from moisture.

-

Handle under an inert atmosphere if possible to prevent hydrolysis.

-

Conclusion

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a valuable, albeit under-characterized, reagent for organic synthesis and drug discovery. By understanding its properties through the lens of well-documented analogues, researchers can effectively harness its reactivity for the construction of novel sulfonamides and other molecular architectures. Adherence to strict safety protocols is paramount when handling this and related compounds. This guide serves as a starting point for its safe and effective application in the laboratory.

References

-

PubChem. (n.d.). 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). DNDMH-Mediated Direct Nitration of Aryl Alkenes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4-nitrobenzene sulfenyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). Retrieved from [Link]

-

Hangzhou Xinshuo New Materials Technology Co., Ltd. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

-

MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. 4-Nitrobenzenesulfonyl chloride [zjxinshuo.com]

- 7. 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | C8H8ClNO4S | CID 12383106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. While specific literature on this particular molecule is scarce, its chemical behavior can be largely understood by examining its constituent functional groups: a sulfonyl chloride moiety, a nitro group, and two methyl groups on a benzene ring. The sulfonyl chloride group is a highly reactive electrophile, making it a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the sulfur atom, while the electron-donating methyl groups will also influence the reactivity and regioselectivity of its reactions.[3]

This technical guide will provide a comprehensive overview of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, including its chemical structure, key properties, probable synthetic routes, expected reactivity, and potential applications in drug discovery and organic synthesis. Given the limited direct data, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, two methyl groups at positions 2 and 5, and a nitro group at position 4.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄S | Inferred from structure |

| Molecular Weight | 249.67 g/mol | Inferred from structure |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) and reactive with water and alcohols. | [4] |

Structural Diagram:

Caption: Chemical structure of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.

Predicted Spectroscopic Properties

-

¹H NMR: The spectrum would be expected to show two singlets for the two non-equivalent methyl groups, likely in the range of 2.3-2.7 ppm. Two aromatic protons would appear as singlets in the downfield region (7.5-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the nitro and sulfonyl chloride groups.[5]

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbons bearing the methyl groups would appear in the aliphatic region, while the six aromatic carbons would be in the range of 120-150 ppm. The carbons attached to the nitro and sulfonyl chloride groups would be significantly deshielded.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonyl chloride group (asymmetric and symmetric S=O stretching around 1380 and 1170 cm⁻¹, respectively).[6] The nitro group would exhibit strong asymmetric and symmetric stretching bands around 1530 and 1350 cm⁻¹, respectively. C-H stretching from the aromatic ring and methyl groups, as well as C=C stretching from the aromatic ring, would also be present.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of Cl, SO₂, and NO₂.

Synthesis

A probable synthetic route to 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride would involve the chlorosulfonation of 2,5-dimethylnitrobenzene. This is a common method for the preparation of aromatic sulfonyl chlorides.[4][7]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with 2,5-dimethylnitrobenzene.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred substrate at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.[8]

-

Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity

The reactivity of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, further enhanced by the para-nitro group, makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.

Key Reactions:

-

Sulfonamide Formation: This is one of the most important reactions of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form stable sulfonamides.[1][9] This reaction is fundamental in the synthesis of a wide range of pharmaceuticals.[10][11]

Sulfonamide Synthesis Workflow:

Caption: General workflow for the synthesis of sulfonamides.

-

Sulfonate Ester Formation: In the presence of a base, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride will react with alcohols to form sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions.

Applications in Drug Development and Organic Synthesis

While specific applications for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride are not documented, its structural features suggest several potential uses in research and development.

-

Scaffold for Medicinal Chemistry: The sulfonamide linkage is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities.[12] This compound can serve as a building block for the synthesis of novel sulfonamides for screening in drug discovery programs. The dimethyl and nitro substitution pattern provides a unique electronic and steric profile that could be explored for structure-activity relationship (SAR) studies.

-

Chemical Probe and Derivatizing Agent: Sulfonyl chlorides are used to derivatize amines and phenols for analytical purposes. The introduction of the 2,5-dimethyl-4-nitrobenzene-1-sulfonyl group could be used to modify molecules to enhance their detection in techniques like mass spectrometry or to study their biological interactions.

-

Intermediate in Organic Synthesis: As a reactive intermediate, it can be used to introduce the 2,5-dimethyl-4-nitrophenylsulfonyl group into various molecules, which can then be further functionalized. For example, the nitro group can be reduced to an amine, providing a handle for further chemical modifications.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[15]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.[13]

-

Incompatibilities: Avoid contact with water, strong bases, amines, and alcohols, as it will react, often exothermically.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[15]

-

First Aid: In case of skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]

Conclusion

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, while not extensively studied, represents a potentially valuable reagent for organic synthesis and medicinal chemistry. Its reactivity, governed by the electrophilic sulfonyl chloride group and modulated by the aromatic substituents, makes it a versatile precursor for the synthesis of novel sulfonamides and other derivatives. By understanding its properties through the lens of well-established chemical principles and the behavior of related compounds, researchers can effectively utilize this molecule in the development of new chemical entities with potential therapeutic applications. As with all reactive chemical reagents, appropriate safety precautions must be strictly followed during its handling and use.

References

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Retrieved from [Link]

-

Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors | The Journal of Organic Chemistry - ACS Publications. (2001, February 23). Retrieved from [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (1998, March). Retrieved from [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000, August). Retrieved from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. (2006, September 23). Retrieved from [Link]

-

Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved from [Link]

-

Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 4). Retrieved from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7). Retrieved from [Link]

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16). Retrieved from [Link]

-

Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Retrieved from [Link]

-

Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]

-

16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

-

Electrophilic Substitution of Benzene | PDF | Art - Scribd. Retrieved from [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28). Retrieved from [Link]

-

Benzenesulfonyl chloride - Wikipedia. Retrieved from [Link]

-

Microwave Synthesis, Spectral, Thermal, and Pharmacological Evaluation of Some Metal Complexes Containing Benzene Sulfonyl Thiourea - Hilaris Publisher. (2020, July 29). Retrieved from [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022, July 7). Retrieved from [Link]

-

13.4 Spectroscopic Properties of Aromatic Compounds - Chemistry LibreTexts. (2020, May 27). Retrieved from [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022, March 21). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

Solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple solubility data to deliver a deeper understanding of the physicochemical interactions that govern the dissolution and stability of this important synthetic intermediate. We will explore the molecule's structural characteristics, predict its behavior in various organic solvent classes, and provide a robust experimental protocol for quantitative solubility determination. The central thesis is that for reactive compounds like sulfonyl chlorides, solvent selection is a critical exercise in balancing dissolution with chemical stability.

Introduction: Beyond a Simple Reagent

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride used in organic synthesis. Its utility lies in the reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a versatile functional handle for introducing the 2,5-dimethyl-4-nitrophenylsulfonyl group into other molecules. This is particularly relevant in the synthesis of complex sulfonamides, which are a cornerstone of many therapeutic agents.[1]

Understanding the solubility of this reagent is paramount for its effective use. Proper solvent selection dictates reaction efficiency, influences crystallization and purification processes, and ensures the stability and integrity of the material during storage and handling. However, the inherent reactivity of the sulfonyl chloride group adds a layer of complexity; the solvent is not merely a medium but a potential reactant. This guide will therefore address two intertwined questions: "In which solvents does it dissolve?" and "In which solvents is it stable?"

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a direct consequence of its molecular architecture. The molecule can be deconstructed into three key regions, each with distinct polarity and reactivity characteristics:

-

Aromatic Core: The 2,5-dimethylbenzene ring is nonpolar and lipophilic. It favors interactions with aromatic and nonpolar aliphatic solvents through van der Waals forces and π-stacking (in the case of aromatic solvents).

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It contributes a significant dipole moment to the molecule, favoring interactions with polar solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is the molecule's primary center of reactivity. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it susceptible to attack by nucleophiles. While polar, its most defining characteristic is its reactivity.

This combination of a nonpolar aromatic backbone and two highly polar functional groups results in a molecule with a complex and bimodal character. Successful dissolution requires a solvent that can effectively solvate both the nonpolar and polar regions of the molecule.

Solvent Interaction: The Critical Balance of Solubility and Reactivity

The primary consideration when selecting a solvent for any sulfonyl chloride is the potential for solvolysis—the reaction of the solute with the solvent.[2][3]

Reactive Solvents (Not Recommended)

Polar Protic Solvents: This class includes water, alcohols (methanol, ethanol), and primary/secondary amines. These solvents are nucleophilic and will readily attack the electrophilic sulfur atom of the sulfonyl chloride group, leading to rapid decomposition of the starting material.[2]

-

Reaction with Water (Hydrolysis): Produces the corresponding and often undesired 2,5-dimethyl-4-nitrobenzenesulfonic acid.[2] R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Reaction with Alcohols (Alcoholysis): In the presence of a base (or even slowly without), it forms sulfonate esters.[1] This is a useful synthetic transformation but represents decomposition if the goal is simply to dissolve the starting material. R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

-

Reaction with Amines (Aminolysis): Forms highly stable sulfonamides.[4] This is often the desired reaction, but solvents like primary or secondary amines are not suitable for inert dissolution.

Inert Solvents (Recommended)

Polar Aprotic Solvents: This class of solvents offers the best balance of solvating power and chemical inertness. They possess a strong dipole moment capable of stabilizing the polar nitro and sulfonyl chloride groups but lack the acidic proton that initiates decomposition. Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform. DCM and chloroform are particularly effective due to their ability to dissolve a wide range of organic compounds and their inertness toward the sulfonyl chloride group.[1][5]

Nonpolar Solvents: These solvents primarily interact with the nonpolar aromatic core of the molecule. Examples: Toluene, Benzene, Hexane, Diethyl Ether. Solubility in aromatic solvents like toluene is expected to be moderate to good, as indicated by safety data for analogous compounds.[6][7] In contrast, solubility in aliphatic hydrocarbons like hexane will likely be poor due to the molecule's significant polarity.

Qualitative Solubility Summary

| Solvent | Solvent Class | Predicted Solubility | Rationale & Remarks |

| Dichloromethane (DCM) | Polar Aprotic | High | Excellent balance of polarity and inertness. Commonly used for reactions involving sulfonyl chlorides.[1] |

| Chloroform | Polar Aprotic | High | Similar properties to DCM. A good choice for dissolution.[5] |

| Acetone | Polar Aprotic | High | Strong dipole moment effectively solvates polar groups. Must be anhydrous. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good general-purpose solvent, expected to perform well. |

| Acetonitrile | Polar Aprotic | Moderate | Polar enough to provide solubility, generally inert. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good solvent, but must be anhydrous and peroxide-free. |

| Toluene | Nonpolar (Aromatic) | Moderate | "Like dissolves like" interaction with the aromatic core.[6][7] |

| Hexane / Heptane | Nonpolar (Aliphatic) | Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the polar groups. |

| Methanol / Ethanol | Polar Protic | Soluble (Reactive) | Will dissolve the compound but will also lead to rapid decomposition into the corresponding sulfonate ester. Not recommended for storage or non-reactive applications. [1] |

| Water | Polar Protic | Insoluble (Reactive) | Insoluble and highly reactive, leading to hydrolysis to the sulfonic acid.[2][5] |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published data, researchers must often determine solubility experimentally. The following protocol describes a robust gravimetric method for determining the equilibrium solubility of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in a non-reactive (aprotic) solvent of choice. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Principle

An excess of the solid solute is stirred in a known volume of solvent at a constant temperature for a sufficient period to ensure the solution reaches saturation (equilibrium). A filtered aliquot of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid is measured to calculate the solubility.

Materials and Equipment

-

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (high purity)

-

Anhydrous solvent of interest (e.g., Dichloromethane)

-

Temperature-controlled shaker or stirrer plate with water bath

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride to a pre-weighed glass vial. (An "excess" means enough solid remains undissolved at the end of the experiment).

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the anhydrous test solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. Causality: A long equilibration time is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium, providing a reliable and reproducible solubility value.

-

Settling: After 24 hours, turn off the agitation and allow the vial to stand undisturbed in the constant-temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed (tared) vial. Trustworthiness: Filtering is a critical step to ensure that only dissolved solute is being measured, preventing falsely high results from suspended microcrystals.

-

Evaporation: Place the vial with the filtered aliquot in a fume hood and gently evaporate the solvent using a stream of dry nitrogen or by placing it in a vacuum desiccator. Avoid excessive heat which could degrade the compound.

-

Drying and Weighing: Once all solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant mass is achieved. Record the final mass of the vial containing the dried solute.

-

Calculation:

-

Mass of solute = (Final mass of vial + solute) - (Tare mass of vial)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

-

Visualizations

Logical Flow of Solvent Selection

Caption: Decision workflow for solvent selection.

Experimental Workflow for Solubility Determination

Caption: Gravimetric solubility determination workflow.

Conclusion

The selection of an appropriate solvent for 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is a nuanced decision that hinges on a thorough understanding of its bimodal physicochemical nature and the high reactivity of its sulfonyl chloride functional group. Polar aprotic solvents, such as dichloromethane and acetone, represent the optimal choice, providing high solubility while minimizing the risk of chemical degradation. Conversely, polar protic solvents like water and alcohols are unsuitable for inert dissolution due to inevitable solvolysis. This guide provides the theoretical framework and a practical, robust experimental protocol to empower researchers to make informed decisions, ensuring both the integrity of the material and the success of their synthetic endeavors.

References

-

Wikipedia. Sulfonyl halide. Available from: [Link]

-

Bentley, T.W., et al. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

-

Bentley, T.W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

-

Royal Society of Chemistry. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

-

ChemBK. 63148-62-9. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. Available from: [Link]

-

PubChemLite. 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). Available from: [Link]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Methyl-3-nitrobenzenesulfonyl chloride. Available from: [Link]

-

PubChem. 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. Available from: [Link]

-

HANGZHOU XINSHUO NEW MATERIALS TECHNOLOGY Co., Ltd. 4-Nitrobenzenesulfonyl chloride. Available from: [Link]

-

Carl ROTH. (2023). Silicone oil M 350, medium viscous, 350 cSt. Available from: [Link]

-

National Institutes of Health. Poly(dimethylsiloxane). PubChem. Available from: [Link]

-

Gelest, Inc. SILICONE FLUIDS Property Profile Guide. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 6. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Nucleophilic substitution mechanism of 2,5-dimethyl-4-nitrobenzenesulfonyl derivatives

Application Note: Nucleophilic Substitution Dynamics of 2,5-Dimethyl-4-nitrobenzenesulfonyl Derivatives

Abstract

This technical guide details the mechanistic behavior and experimental protocols for utilizing 2,5-dimethyl-4-nitrobenzenesulfonyl chloride (and related esters) in nucleophilic substitution reactions. While the 4-nitro group activates the sulfonyl center via electronic withdrawal, the 2,5-dimethyl substituents introduce critical steric parameters that differentiate this scaffold from standard "Nosyl" reagents. This note provides optimized protocols for sulfonamide synthesis, kinetic stability profiling, and troubleshooting steric hindrance in drug discovery workflows.

Introduction: The "Push-Pull" Scaffolding

In medicinal chemistry, sulfonyl chlorides are ubiquitous electrophiles. The 2,5-dimethyl-4-nitrobenzenesulfonyl scaffold represents a specific "tuned" electrophile where reactivity is modulated by two opposing forces:

-

Electronic Activation (The "Pull"): The nitro group (

) at the para position is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring and, by extension, the sulfonyl sulfur atom. This increases the electrophilicity of the sulfur, making it highly reactive toward nucleophiles (amines, alcohols). -

Steric Modulation (The "Push"): The methyl groups at the 2 and 5 positions provide steric bulk ortho to the sulfonyl group. Unlike the planar, unhindered 4-nitrobenzenesulfonyl chloride (Nosyl-Cl), the 2,5-dimethyl variant creates a "protected" pocket. This retards the rate of hydrolysis (improving handling stability) and enhances regioselectivity during complex molecule synthesis.

Target Audience Utility: This reagent is often employed when standard Nosyl groups are too labile or when specific solubility profiles (driven by the lipophilic methyls) are required for intermediate purification.

Mechanistic Insight: Substitution at Sulfur ( -t)

The primary reaction of interest is the Nucleophilic Substitution at Sulfur . Unlike aliphatic

The Pathway

-

Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the sulfur atom. The 4-nitro group stabilizes the developing negative charge on the transition state.

-

Intermediate Formation: A short-lived pentacoordinate intermediate forms.

-

Elimination: The chloride ion (a good leaving group) is expelled, restoring the tetrahedral geometry.

Competitive Hydrolysis

Water is a competitive nucleophile. The 2,5-dimethyl groups are critical here; they disrupt the optimal trajectory of water molecules more effectively than they disrupt linear amines, offering a "kinetic window" where sulfonylation is favored over hydrolysis if moisture is controlled.

Figure 1: Mechanistic pathway showing the competition between desired sulfonylation and undesired hydrolysis. The base acts as a proton scavenger to drive the equilibrium.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of Sulfonamides

Purpose: To synthesize sulfonamide intermediates with >95% purity, minimizing hydrolysis byproducts.

Reagents:

-

Substrate: 2,5-dimethyl-4-nitrobenzenesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Catalyst (Optional): DMAP (0.05 equiv) – Only if the amine is sterically hindered.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. Dissolve the Amine (1.1 equiv) and Base in anhydrous DCM (concentration ~0.2 M). -

Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath.

-

Why? The reaction is exothermic. Higher temperatures increase the rate of hydrolysis from trace moisture and can lead to bis-sulfonylation.

-

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Slow addition prevents localized "hotspots" of concentration that favor side reactions.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the starting chloride (often UV active, unstable on silica) and formation of the stable sulfonamide.

-

-

Quench & Workup:

-

Add 1M HCl (aq) to quench excess amine and pyridine.

-

Extract with DCM (

). -

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Data Summary Table: Optimization Parameters

| Parameter | Recommendation | Mechanistic Rationale |

| Temperature | 0°C | Suppresses hydrolysis; controls exotherm driven by |

| Solvent | DCM (Anhydrous) | Non-nucleophilic; solubilizes the lipophilic dimethyl scaffold. |

| Base | Pyridine | Acts as both base and nucleophilic catalyst (forming reactive N-sulfonylpyridinium salt). |

| Stoichiometry | 1:1.1 (Cl:Amine) | Slight excess of amine ensures complete consumption of the labile chloride. |

Protocol B: Kinetic Stability Assay (Hydrolysis Check)

Purpose: To validate the quality of the reagent batch before use in critical campaigns. Impure or hydrolyzed reagent leads to incorrect stoichiometry.

Methodology:

-

Baseline: Dissolve 10 mg of the sulfonyl chloride in 1 mL of

-DMSO (dry). Record a -

Challenge: Add 10

L of -

Measurement: Record

H NMR spectra at -

Analysis: Monitor the shift of the aromatic protons and the methyl groups.

-

Validation Criteria: If

hydrolysis occurs within 5 minutes at RT, the batch must be re-purified (recrystallized from dry

Troubleshooting & Critical Nuances

Steric Hindrance Management

The 2,5-dimethyl pattern makes this reagent less reactive than 4-nitrobenzenesulfonyl chloride.

-

Issue: Reaction with bulky amines (e.g., tert-butylamine, aniline derivatives) stalls.

-

Solution: Add DMAP (4-dimethylaminopyridine) at 5-10 mol%. DMAP forms a hyper-reactive intermediate that overcomes the steric penalty of the methyl groups.

Side Reaction:

While rare under standard sulfonylation conditions, the nitro group activates the ring for Nucleophilic Aromatic Substitution (

-

Risk: If using strong nucleophiles (e.g., thiols, alkoxides) and heating, the nucleophile may displace the nitro group or the sulfonyl group itself.

-

Prevention: Keep temperature

and avoid strongly basic conditions (e.g., NaH, NaOH) during the sulfonylation step.

Workflow Visualization

Figure 2: Optimized experimental workflow for sulfonamide synthesis using sterically hindered nitro-sulfonyl chlorides.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374.

- Context: Foundational work on the "Nosyl" protecting group chemistry, establishing the reactivity profile of nitrobenzenesulfonyl deriv

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 22: Nucleophilic Substitution at the Carbonyl (and Sulfonyl) Group.

- Context: Authoritative text on the addition-elimination mechanism

-

Gnedin, B. G., & Ivanov, S. N. (2004).[7] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in

-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride." Russian Journal of Organic Chemistry, 40(5), 733-739.[7]- Context: Detailed kinetic analysis of the hydrolysis rates of nitro-substituted sulfonyl chlorides, valid

-

De Luca, L., & Giacomelli, G. (2008).[8] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969.

- Context: Provides comparative protocols for sulfonamide synthesis and handling of activated sulfonyl intermedi

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride as a derivatization reagent for HPLC

An In-Depth Technical Guide to HPLC Derivatization Using 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analyte Detection in HPLC

In the realm of High-Performance Liquid Chromatography (HPLC), the direct analysis of certain compounds presents a significant challenge. Molecules that lack a native chromophore or fluorophore, such as aliphatic amines, phenols, and thiols, exhibit poor absorption in the ultraviolet-visible (UV-Vis) spectrum, leading to low sensitivity and unreliable quantification.[1][2] Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation.[3] This process involves chemically modifying the analyte to attach a "tag" that possesses strong UV-absorbing or fluorescent properties, thereby dramatically enhancing its detectability.[3]

This guide focuses on the application of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride as a highly effective derivatizing reagent. The strategic design of this molecule incorporates two key features:

-

A Reactive Sulfonyl Chloride Moiety (-SO₂Cl): This functional group serves as an electrophilic center, readily reacting with nucleophilic groups like primary and secondary amines, as well as the hydroxyl groups of phenols and the sulfhydryl groups of thiols.[4]

-

A Nitroaromatic System: The dimethyl-nitrobenzene structure provides a potent chromophore, ensuring the resulting derivative can be detected with high sensitivity using standard HPLC-UV detectors.

By converting weakly-absorbing analytes into derivatives with strong UV absorbance, 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride enables robust, sensitive, and accurate quantification for a wide range of applications, from pharmaceutical analysis to environmental monitoring.

Properties and Mechanism of Derivatization

Chemical Properties of the Reagent

| Property | Value |

| Chemical Name | 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride |

| Molecular Formula | C₈H₈ClNO₄S[5] |

| Molecular Weight | 249.67 g/mol |

| Appearance | Typically a yellow to brown crystalline powder |

| Solubility | Soluble in aprotic organic solvents (e.g., acetonitrile, dichloromethane) |

Data sourced from PubChem CID 23335198 and other chemical suppliers.[5]

Reaction Mechanism: Nucleophilic Substitution

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] A nucleophile, such as the lone pair of electrons on the nitrogen of a primary or secondary amine, attacks this electrophilic sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The reaction is typically conducted in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

The overall reaction for a primary amine is as follows:

R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl (Analyte) + (Reagent) → (Stable Sulfonamide Derivative) + (Acid Byproduct)

where Ar represents the 2,5-dimethyl-4-nitrophenyl group.

Caption: Mechanism of amine derivatization with sulfonyl chloride.

Experimental Protocol for Derivatization

This section provides a general, robust protocol for the pre-column derivatization of analytes containing primary or secondary amine functional groups. This protocol should be optimized for each specific analyte and sample matrix.

1. Reagents and Materials

-

Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in HPLC-grade acetonitrile. This solution should be prepared fresh daily to avoid degradation from moisture.

-

Analyte Standard Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[6]

-

Base/Buffer Solution: 0.1 M Sodium Bicarbonate or 0.1 M Borate Buffer (pH 9.5-10.5). An alkaline environment is crucial to ensure the amine is in its unprotonated, nucleophilic state.[2]

-

Quenching Solution (Optional): A solution of a primary amine like glycine or a solution of an acid (e.g., 2 M HCl) can be used to consume excess derivatizing reagent if it interferes with chromatography.

-

HPLC-grade Solvents: Acetonitrile, Methanol, and Water.

-

Equipment: Calibrated pipettes, microcentrifuge tubes or autosampler vials, vortex mixer, heating block or water bath, 0.45 µm syringe filters.

2. Derivatization Procedure

-

Aliquot Sample: In a microcentrifuge tube, add 100 µL of the analyte standard or sample extract.

-

Add Base: Add 100 µL of the alkaline buffer solution (e.g., 0.1 M Sodium Bicarbonate) and vortex for 10 seconds.

-

Initiate Reaction: Add 100 µL of the 10 mg/mL derivatizing reagent solution. Vortex the mixture thoroughly for 30 seconds.

-

Incubate: Place the sealed tube in a heating block or water bath set to 60°C for 30 minutes. The optimal time and temperature may vary depending on the analyte's reactivity and should be determined experimentally.[1]

-

Cool: After incubation, cool the mixture to room temperature.

-

Quench (Optional): If excess reagent causes chromatographic interference, add 50 µL of a quenching solution and allow it to react for 10 minutes at room temperature.

-

Filter: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC autosampler vial for analysis.[2]

Caption: General workflow for pre-column derivatization.

HPLC-UV Chromatographic Conditions

The resulting sulfonamide derivatives are typically non-polar and well-suited for separation by reversed-phase HPLC.[7]

Table 1: Recommended HPLC-UV Parameters

| Parameter | Recommended Condition | Rationale |

| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and suitable for detecting the nitroaromatic chromophore. |

| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column provides good retention and separation for the relatively non-polar derivatives.[8] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shapes for sulfonamides. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the derivatives. |

| Elution Mode | Gradient | A gradient elution is recommended to ensure separation from early-eluting polar impurities and late-eluting excess reagent. |

| Example Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B | This gradient should be optimized based on the specific analyte derivative. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |

| Detection (λ) | 254 nm | The nitroaromatic group provides strong absorbance at or near this wavelength. The optimal wavelength should be confirmed using a UV scan. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |

Method Validation

A critical aspect of developing any analytical method is its validation to ensure reliability, accuracy, and precision.[9] The method should be validated according to the International Conference on Harmonisation (ICH) guidelines or equivalent regulatory standards.

Table 2: Key Method Validation Parameters

| Parameter | Acceptance Criteria | Description |

| Specificity | No interference at the retention time of the analyte derivative. | Assessed by injecting a blank (matrix without analyte) and a placebo to ensure excipients or other matrix components do not co-elute. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | A calibration curve is constructed from at least five concentrations across the expected range. The r² value indicates the quality of the linear fit.[10] |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision and accuracy. | Defined by the linearity study. |

| Accuracy | Recovery of 80-120% (typically 98-102% for drug substance) | Performed by spiking a known amount of analyte into a placebo or blank matrix at different concentration levels (e.g., 50%, 100%, 150%). |

| Precision (%RSD) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 3% | Repeatability is assessed by multiple injections of the same sample on the same day. Intermediate Precision is assessed on different days, with different analysts, or on different equipment.[11] |

| LOD & LOQ | LOD: S/N ratio ≥ 3:1 LOQ: S/N ratio ≥ 10:1 | The Limit of Detection (LOD) is the lowest detectable concentration. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. |

| Robustness | %RSD of results should remain within acceptable limits. | The effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) on the results is evaluated. |

Troubleshooting Guide

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Peak Area for Derivative | 1. Reagent degradation due to moisture. 2. Incorrect pH for the reaction. 3. Insufficient incubation time or temperature. 4. Analyte degradation. | 1. Prepare fresh derivatizing reagent solution daily. 2. Verify the pH of the buffer solution; amines require alkaline conditions for deprotonation. 3. Optimize reaction conditions (time and temperature). 4. Check sample stability. |

| Multiple or Split Peaks for the Derivative | 1. Incomplete reaction leading to both analyte and derivative peaks. 2. Side reactions occurring. 3. Chromatographic issues (e.g., column overload, improper mobile phase). | 1. Increase reaction time, temperature, or reagent concentration. 2. Optimize reaction conditions to minimize byproducts. 3. Check column health, reduce injection concentration, and ensure mobile phase pH is appropriate. |

| Large, Broad Peak from Excess Reagent | 1. Excess unreacted derivatizing reagent co-eluting with or near the analyte. 2. Hydrolysis of the reagent to its sulfonic acid form. | 1. Use a quenching reagent (e.g., a primary amine) to consume excess sulfonyl chloride post-reaction. 2. Optimize the amount of reagent used to be in slight excess, but not overwhelmingly so. 3. Adjust the HPLC gradient to separate the reagent peak from the analyte peak. |

| Poor Reproducibility (%RSD > 5%) | 1. Inconsistent timing or temperature during the derivatization steps. 2. Pipetting errors. 3. Instability of the derivative. 4. HPLC system variability. | 1. Use a timed, temperature-controlled heating block. Standardize all incubation and reaction times. 2. Use calibrated pipettes and consistent technique. 3. Analyze samples promptly after derivatization or perform a stability study of the derivative in the final solution. 4. Perform system suitability tests (SST) before analysis to ensure the HPLC system is performing correctly. |

References

-

Tsai, F. J., & Chen, S. H. (2001). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 131-137. [Link]

-

Festa, S., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]

-

Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

-

Shaikh, K. A., & Patil, S. D. (1991). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of pharmaceutical and biomedical analysis, 9(10-12), 831-836. [Link]

-

SIELC. (2018). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. [Link]

-

Lin, H. P., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]

-

Zhang, G., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]

-

Sravani, G., et al. (2014). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE HYDROCHLORIDE IN TABLET DOSAGE FORM. Trade Science Inc.[Link]

-

Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link]

-

Parsons, J. S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science, 5(5), 254-256. [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). [Link]

- Google Patents. (n.d.).

-

Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journalajacr.com [journalajacr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 2,5-dimethyl-4-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Overcoming steric hindrance in reactions of 2,5-dimethyl-4-nitrobenzenesulfonyl chloride

Welcome to the technical support hub for 2,5-dimethyl-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique reactivity of this sterically hindered sulfonating agent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Introduction: Understanding the Challenge

2,5-Dimethyl-4-nitrobenzenesulfonyl chloride is a highly electrophilic sulfonating agent due to the potent electron-withdrawing effect of the para-nitro group. This electronic activation, however, is significantly counteracted by the steric hindrance imposed by the two methyl groups at the ortho and meta positions (C2 and C5). This structural feature physically obstructs the approach of nucleophiles to the electrophilic sulfur center, often leading to sluggish or incomplete reactions, especially with bulky substrates.

The primary challenge is to identify reaction conditions that provide sufficient energy to overcome this steric barrier without promoting undesired side reactions or decomposition. This guide will walk you through logical, step-by-step solutions to achieve successful sulfonylation outcomes.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My sulfonylation reaction with a primary/secondary amine is extremely slow or stalls completely. What are the first steps to troubleshoot this?

Answer: This is the most common issue encountered with this reagent and is almost certainly due to steric hindrance. The nucleophilic attack of the amine on the sulfonyl group is sterically impeded. Here is a systematic approach to resolving this issue:

1. Verify Reagent Quality: Sulfonyl chlorides are susceptible to hydrolysis by ambient moisture, which converts them to the unreactive sulfonic acid.[1] Before modifying reaction conditions, confirm the integrity of your 2,5-dimethyl-4-nitrobenzenesulfonyl chloride. A simple control reaction with a small, highly nucleophilic amine like benzylamine can be indicative. If this control reaction also fails, your reagent has likely degraded and should be replaced.

2. Optimize Reaction Temperature and Time: Overcoming the activation energy barrier imposed by steric hindrance often requires increased thermal energy.

-

Initial Step: If your reaction is running at room temperature (25 °C) or below, incrementally increase the temperature.[1][2] A good starting point is to reflux in a higher-boiling solvent like acetonitrile (82 °C) or toluene (111 °C).

-

Extended Duration: Sterically hindered reactions are inherently slower. Allow for significantly longer reaction times (24-48 hours) and monitor progress diligently by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Enhance Nucleophilicity and Basicity:

-

Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can enhance the nucleophilicity of the amine and better solvate the transition state, potentially accelerating the reaction.[2]

-

Base Selection: The choice of base is critical. It acts as an acid scavenger for the HCl generated during the reaction.[3] For sterically hindered amines, a stronger, non-nucleophilic base may be required to ensure complete deprotonation and maintain a high concentration of the free amine. Consider switching from triethylamine (Et₃N) to a stronger base like 1,8-Diazabicycloundec-7-ene (DBU).

Question 2: I am observing significant byproduct formation, or my starting materials are decomposing at higher temperatures. What are my options?

Answer: Balancing reactivity and stability is key. If elevated temperatures lead to decomposition, a catalyst-mediated approach at lower temperatures is the preferred strategy.

1. Utilize a Nucleophilic Catalyst: For reactions with alcohols or less reactive amines, adding a nucleophilic catalyst can dramatically accelerate the rate of sulfonylation. The most common and effective catalyst is 4-Dimethylaminopyridine (DMAP).

-

Mechanism of Action: DMAP first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent sulfonyl chloride and is less sterically shielded, allowing it to be readily attacked by the primary nucleophile (your amine or alcohol).

-

Recommended Protocol: Use a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents) in conjunction with a stoichiometric amount of a weaker base like triethylamine.[1] This prevents the formation of unwanted byproducts while still achieving significant rate enhancement.

2. Consider Alternative Catalytic Systems: For particularly challenging substrates, other catalytic systems have shown promise in overcoming steric hindrance in sulfonylation reactions.

-

Indium Catalysis: Indium(III) triflate has been reported as an efficient catalyst for the sulfonylation of even less nucleophilic and sterically hindered anilines.[4][5]

-

Lewis Acid Catalysis: In some cases, mild Lewis acids can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.

The following workflow provides a decision-making framework for troubleshooting these reactions.

Caption: Troubleshooting workflow for sterically hindered sulfonylation.

Frequently Asked Questions (FAQs)

Q1: Why is 2,5-dimethyl-4-nitrobenzenesulfonyl chloride used if it's so sterically hindered?

The 2,5-dimethyl-4-nitrophenylsulfonyl ("nosyl") group is sometimes intentionally chosen for its unique properties as a protecting group for amines. While more difficult to install, the resulting sulfonamide has distinct electronic properties that can influence the reactivity of the rest of the molecule. Furthermore, the conditions required for its removal are specific, offering orthogonal deprotection strategies in a complex multi-step synthesis.

Q2: Can I use a coupling agent to facilitate sulfonamide bond formation?

While peptide coupling agents are standard for amide bond formation, they are not typically used for sulfonamides. The reactivity of the sulfonyl chloride is generally sufficient, provided the steric and electronic factors are properly managed. The strategies outlined above (heat, catalysts, solvent choice) are the standard and most effective approaches.[1]

Q3: How does the reactivity of this compound compare to other sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl)?

Compared to TsCl and MsCl, 2,5-dimethyl-4-nitrobenzenesulfonyl chloride is significantly less reactive due to steric hindrance.

-

Mesyl chloride (MsCl) is small and highly reactive.

-

Tosyl chloride (TsCl) has one methyl group in the para-position, which does not cause steric hindrance.

-

The two methyl groups in 2,5-dimethyl-4-nitrobenzenesulfonyl chloride place it in a category of sterically hindered reagents, where reaction kinetics are much slower.[6]

The following diagram illustrates the steric clash that hinders the reaction.

Caption: Steric hindrance from methyl groups blocking nucleophile attack.

Q4: Are there any quantitative data to guide my choice of reaction conditions?

While specific kinetic data for 2,5-dimethyl-4-nitrobenzenesulfonyl chloride is sparse, general principles for overcoming steric hindrance are well-established. The following table provides a qualitative guide to optimizing your reaction.

| Parameter | Standard Condition | Recommended Change for Hindered Reactions | Rationale |

| Temperature | 0 °C to Room Temp | Room Temp to Reflux (e.g., 80-110 °C) | Provides activation energy to overcome steric barrier.[1] |

| Solvent | DCM, THF | DMF, DMSO, Acetonitrile | Polar aprotic solvents can enhance nucleophilicity.[2] |

| Base | Triethylamine (Et₃N) | DBU, Proton Sponge® | A stronger, non-nucleophilic base ensures the amine is fully deprotonated. |

| Catalyst | None | 0.1-0.2 eq. DMAP | Forms a more reactive N-sulfonylpyridinium intermediate.[1] |

| Time | 1-12 hours | 24-72 hours | Sterically hindered reactions require longer times to reach completion. |

This technical guide provides a foundational framework for successfully employing 2,5-dimethyl-4-nitrobenzenesulfonyl chloride in your synthetic endeavors. By systematically applying these troubleshooting principles, you can effectively overcome the challenges posed by steric hindrance.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

- Benchchem. Optimizing reaction conditions for sulfonylation.

- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

- UCL Discovery. The Synthesis of Functionalised Sulfonamides.

- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019).

- Benchchem. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024).

- Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).

- Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023).

-

OSTI.GOV. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. (1988). Available from: [Link]

- Google Patents. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

ResearchGate. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023). Available from: [Link]

-

ResearchGate. Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. Available from: [Link]

-

ACS Publications. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. (2021). Available from: [Link]

-

Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Available from: [Link]

-

YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020). Available from: [Link]

- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.

-

ResearchGate. Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Available from: [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides (Journal Article) | OSTI.GOV [osti.gov]

Hydrolysis side reactions of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Product Category: Sulfonylating Agents / Building Blocks Topic: Hydrolysis Side Reactions & Stability Management Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists

Executive Summary & Reactivity Profile

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride (DNBSC) is a highly reactive electrophile used primarily to introduce the sulfonyl moiety into amines (sulfonamide synthesis) or alcohols (sulfonate ester formation).

The Core Challenge: While the 2,5-dimethyl substitution pattern provides moderate steric protection, the 4-nitro group exerts a powerful electron-withdrawing effect (inductive and resonance). This significantly increases the electrophilicity of the sulfur atom, making the reagent exceptionally prone to hydrolysis .

In the presence of moisture, DNBSC degrades rapidly into 2,5-dimethyl-4-nitrobenzenesulfonic acid and hydrochloric acid . This guide details the mechanistic underpinnings of this side reaction and provides actionable protocols to prevent it.

Deep Dive: The Hydrolysis Mechanism